Cas no 20168-62-1 (2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-)
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
- 5-acetyl-4-hydroxy-6-methyl-pyran-2-one
- SCHEMBL7968690
- 5-acetyl-4-hydroxy-6-methyl-2-pyrone
- EN300-24798505
- 20168-62-1
- ZJUDDTBXZZUHKK-UHFFFAOYSA-
- InChI=1/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3
- ZJUDDTBXZZUHKK-UHFFFAOYSA-N
- 5-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
-
- Inchi: 1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3
- InChI Key: ZJUDDTBXZZUHKK-UHFFFAOYSA-N
- SMILES: O1C(C=C(C(C(C)=O)=C1C)O)=O
Computed Properties
- Exact Mass: 168.04224
- Monoisotopic Mass: 168.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 0.5
Experimental Properties
- PSA: 63.6
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P002E1E-50mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 50mg |
$255.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-100mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 100mg |
$350.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-250mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 250mg |
$491.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-500mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 500mg |
$737.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-1g |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 1g |
$926.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-2.5g |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 2.5g |
$1756.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-5g |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 5g |
$2569.00 | 2023-12-19 | |
| 1PlusChem | 1P002E1E-10g |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 10g |
$3779.00 | 2023-12-19 | |
| Aaron | AR002E9Q-50mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 50mg |
$248.00 | 2025-02-13 | |
| Aaron | AR002E9Q-100mg |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- |
20168-62-1 | 95% | 100mg |
$357.00 | 2025-02-13 |
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
Introduction to 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- (CAS No. 20168-62-1)
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-, with the chemical formula C₈H₈O₄, is a significant heterocyclic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyranone class, which is characterized by a six-membered oxygen-containing ring fused with a pyran ring. The presence of functional groups such as an acetyl group at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position imparts unique reactivity and potential biological activity. The CAS number 20168-62-1 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research.
The synthesis and derivatives of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- have been extensively studied due to its structural versatility and potential applications in drug discovery. Pyranones are known for their role as intermediates in the synthesis of various pharmacologically active molecules. The acetyl and hydroxyl groups in this compound contribute to its ability to participate in multiple types of chemical reactions, including condensation, oxidation, and reduction processes, making it a valuable building block for medicinal chemists.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- more accurately. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, modifications of the pyranone core have been explored in the development of inhibitors for enzymes such as cytochrome P450 oxidases, which play a crucial role in drug metabolism.
In addition to its synthetic utility, 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- has shown promise in the field of natural product chemistry. Researchers have isolated related compounds from plant sources and have been investigating their potential health benefits. The structural motifs present in this compound are frequently found in bioactive natural products, suggesting that it may serve as a lead compound for developing new therapeutic agents.
The pharmaceutical industry has been particularly interested in derivatives of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- due to their potential antimicrobial and anti-inflammatory properties. Studies have demonstrated that certain modifications of the pyranone ring can enhance the efficacy of these compounds against pathogenic bacteria and fungi. Furthermore, the hydroxyl and acetyl groups provide opportunities for further functionalization, allowing chemists to tailor the properties of these molecules for specific therapeutic applications.
The role of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in material science is also emerging as an area of interest. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes have shown promise in facilitating various organic transformations, including cross-coupling reactions that are essential for constructing complex molecular architectures.
The environmental impact of synthesizing and utilizing 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is another consideration that has garnered attention from researchers. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry aimed at reducing the environmental footprint of chemical production processes.
In conclusion, 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- (CAS No. 20168-62-1) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable tool for synthetic chemists and a promising candidate for drug development. As research continues to uncover new applications for this molecule, its importance is likely to grow further.
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